molecular formula C17H19FN2O7S B593290 T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate CAS No. 136905-87-8

T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate

Cat. No. B593290
CAS RN: 136905-87-8
M. Wt: 414.404
InChI Key: UDHGFPATQWQARM-UHFFFAOYSA-N
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Description

Pazufloxacin Mesylate, also known as Pazucross and T-3762, is a fluoroquinolone antibacterial agent . It is used for the intravenous therapy of several infections . It has shown broad and potent antibacterial activity . It has good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa .


Synthesis Analysis

Pazufloxacin Mesilate is synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid by an 11-step process with an overall yield of 48% . Another source mentions that Pazufloxacin mesilate was obtained in 94% yield by treatment of its corresponding free amine with methanesulfonic acid in ethanol .


Molecular Structure Analysis

The molecular formula of Pazufloxacin Mesylate is C17H19FN2O7S . It has a molecular weight of 414.41 . The percent composition is C 49.27%, H 4.62%, F 4.58%, N 6.76%, O 27.03%, S 7.74% .


Physical And Chemical Properties Analysis

Pazufloxacin Mesylate appears as colorless prisms . It has a melting point of 258-259° (dec) . The optical rotation at 20 degrees Celsius is -64.2° (c = 1 in 1.0N NaOH) .

Scientific Research Applications

Antibacterial Agent in Medicine

Pazufloxacin mesilate: is a fluoroquinolone antimicrobial agent used primarily in the medical field for its broad-spectrum antibacterial activity . It’s particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable drug for treating various infections.

Analytical Chemistry

In analytical chemistry, pazufloxacin mesilate is used as a standard in chromatographic methods for the detection and quantification of the compound in biological fluids . This is crucial for pharmacokinetic studies and understanding the drug’s behavior in the human body.

Electrowinning and Electrorefining

Methanesulfonic acid (MSA): , a component of pazufloxacin methanesulfonate, is used in hydrometallurgy for the electrowinning and electrorefining of metals . Its non-oxidizing nature and compatibility with metal deposition processes make it an environmentally friendly alternative to traditional acids.

Catalyst in Organic Synthesis

Methanesulfonic acid: serves as a catalyst in various organic reactions, including esterification, alkylation, and condensation . Its non-volatile nature and solubility in organic solvents enhance its utility in these reactions.

Pharmaceutical Research

In pharmaceutical research, pazufloxacin mesilate is explored for its potential in creating new therapeutic agents . Its structural moiety, the pyridopyrimidine ring, is of interest due to its biological activity and presence in relevant drugs.

Material Science

Methanesulfonic acid: is utilized in the preparation of composites with enhanced thermal and electrical properties . For instance, it’s used to produce polyaniline/graphene composites, which have applications in advanced electronic devices.

properties

IUPAC Name

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGFPATQWQARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657732
Record name 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136905-87-8
Record name 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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